Sodium 8-hydroxynaphthalene-1-sulphonate
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Overview
Description
Sodium 8-hydroxynaphthalene-1-sulphonate is a useful research compound. Its molecular formula is C10H8NaO4S and its molecular weight is 247.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sodium 8-hydroxynaphthalene-1-sulfonate primarily targets proteins, specifically the hydrophobic pockets of proteins . This compound has been used for decades to study biological systems due to its environmentally sensitive fluorescent nature and propensity to bind to these hydrophobic pockets .
Mode of Action
The interaction of Sodium 8-hydroxynaphthalene-1-sulfonate with its targets involves a two-step process. First, it anchors to cationic side chains of proteins via its sulfonate moiety . Then, it binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This dual interaction allows Sodium 8-hydroxynaphthalene-1-sulfonate to bind to proteins in a nonspecific manner, making it a useful tool to study the properties of many biological systems .
Result of Action
The molecular and cellular effects of Sodium 8-hydroxynaphthalene-1-sulfonate’s action are primarily related to its binding to proteins. By binding to hydrophobic pockets of proteins, Sodium 8-hydroxynaphthalene-1-sulfonate can influence protein conformation and function . This can lead to changes in the activity of the protein, potentially affecting cellular processes and signaling pathways.
Action Environment
The action, efficacy, and stability of Sodium 8-hydroxynaphthalene-1-sulfonate can be influenced by various environmental factors. For instance, its fluorescent nature is environmentally sensitive . It is weakly fluorescent in water but has a much stronger fluorescence yield in the presence of less polar solvents and proteins with hydrophobic binding pockets . Therefore, the local environment in which Sodium 8-hydroxynaphthalene-1-sulfonate is present can significantly impact its action and efficacy.
Properties
CAS No. |
20215-36-5 |
---|---|
Molecular Formula |
C10H8NaO4S |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;8-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChI Key |
KKTOSZSGMQRRPN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
20215-36-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.